2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects .
Mode of Action
Benzoxazole derivatives have shown a pleiotropic mode of action . They can perturb the total sterols content and inhibit the efflux of certain trackers during the membrane transport process . They also affect mitochondrial respiration .
Biochemical Pathways
Given the pleiotropic mode of action, it can be inferred that multiple pathways related to sterol synthesis, membrane transport, and mitochondrial respiration might be involved .
Result of Action
Based on the known effects of benzoxazole derivatives, it can be inferred that the compound might lead to changes in sterol content, membrane transport, and mitochondrial respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H₂O₂) in ethanol at 50°C . This reaction yields the desired benzoxazole derivative with high efficiency.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) can be employed to facilitate the reaction and improve the overall process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in ethanol at elevated temperatures.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzoxazole ring, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent due to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone: Similar structure but contains a thiazole ring instead of an oxazole ring.
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine: Similar structure but with different substituents on the nitrogen atom.
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of a benzoxazole ring and a pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12(15-7-3-4-8-15)9-18-13-14-10-5-1-2-6-11(10)17-13/h1-2,5-6H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIHMSYLHXFDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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